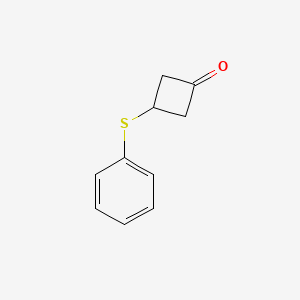

3-(Phenylsulfanyl)cyclobutan-1-one

Descripción

3-(Phenylsulfanyl)cyclobutan-1-one is a cyclobutanone derivative featuring a phenylsulfanyl (C₆H₅S-) substituent at the 3-position of the strained four-membered ring. The compound combines the unique reactivity of the cyclobutanone ring—owing to its high ring strain—with the electronic and steric effects of the sulfur-linked phenyl group. This structure makes it valuable in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where sulfur-containing moieties often enhance binding interactions and metabolic stability .

Propiedades

IUPAC Name |

3-phenylsulfanylcyclobutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10OS/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h1-5,10H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCHJUMIEFLHIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)SC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylsulfanyl)cyclobutan-1-one typically involves the reaction of cyclobutanone with thiophenol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate thiophenol, followed by nucleophilic substitution on the cyclobutanone ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

3-(Phenylsulfanyl)cyclobutan-1-one can undergo various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form alcohols.

Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Cyclobutanol derivatives.

Substitution: Various substituted cyclobutanones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1. Asymmetric Synthesis

3-(Phenylsulfanyl)cyclobutan-1-one serves as a chiral building block in the synthesis of complex molecules. Its chiral nature allows for the production of enantiomerically enriched compounds, which are crucial in pharmaceuticals.

2. Catalysis

This compound can act as a ligand or substrate in catalytic reactions, particularly in enantioselective processes. Its ability to stabilize transition states makes it valuable in developing new catalytic methods.

Biological and Medicinal Applications

1. Drug Development

The compound shows promise in the synthesis of pharmaceutical agents due to its structural features that can be tailored for biological activity. Its chiral centers are particularly useful for creating drugs that require specific stereochemistry for efficacy .

2. Biological Studies

Research indicates that derivatives of this compound can exhibit significant biological activities, including antimicrobial properties. Such studies often focus on the compound's interaction with biological targets, aiding in the discovery of new therapeutic agents .

Material Science Applications

This compound has potential uses in materials science, particularly in developing polymers and coatings that require specific mechanical and chemical properties. The stability and reactivity of the cyclobutane framework make it suitable for incorporation into advanced materials.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various derivatives of this compound against resistant bacterial strains. Results indicated that certain modifications enhanced antibacterial activity, suggesting potential applications in combating antibiotic resistance .

Case Study 2: Chiral Drug Synthesis

Research demonstrated the use of this compound as a precursor in synthesizing a novel anti-cancer drug. The compound's ability to produce enantiomerically pure intermediates facilitated the development of therapeutics with improved efficacy and reduced side effects .

Mecanismo De Acción

The mechanism of action of 3-(Phenylsulfanyl)cyclobutan-1-one largely depends on its chemical reactivity. The phenylsulfanyl group can participate in various reactions, influencing the compound’s interaction with biological targets. For instance, oxidation of the phenylsulfanyl group can lead to the formation of reactive intermediates that interact with cellular components. The cyclobutanone ring can also undergo nucleophilic attack, leading to the formation of adducts with biological molecules.

Comparación Con Compuestos Similares

3-Phenylcyclobutan-1-one

- Structure: Lacks the sulfur atom in the substituent; phenyl group directly attached to the cyclobutanone ring.

- Molecular Weight : 146.19 g/mol (vs. 180.25 g/mol for 3-(Phenylsulfanyl)cyclobutan-1-one) .

- Electronic Effects : The phenyl group exerts moderate electron-withdrawing effects via conjugation, whereas the phenylsulfanyl group introduces stronger electron-donating characteristics due to sulfur’s lone pairs.

3-(3-Chlorophenyl)cyclobutan-1-one

- Structure : Chlorine substituent on the phenyl ring at the 3-position.

- Molecular Weight : 180.63 g/mol .

- Electronic Effects: The chlorine atom is electron-withdrawing, creating a more electrophilic cyclobutanone ring compared to the electron-donating phenylsulfanyl group. This enhances susceptibility to nucleophilic attacks.

- Applications : Chlorinated analogs are often explored for enhanced bioactivity, but may exhibit higher toxicity risks compared to sulfur-containing derivatives.

3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclobutan-1-one

- Structure : Features a methyl-substituted oxadiazole heterocycle at the 3-position.

- Molecular Weight : 152.15 g/mol .

- Electronic Effects : The oxadiazole ring is strongly electron-deficient, contrasting with the electron-rich phenylsulfanyl group. This difference influences reactivity in cycloaddition or cross-coupling reactions.

- Applications : Oxadiazole derivatives are prized as bioisosteres in drug design, but lack the sulfur-mediated pharmacokinetic advantages of phenylsulfanyl analogs.

3-Phenylcyclobutan-1-amine

- Structure : Replaces the ketone oxygen with an amine group (-NH₂).

- Molecular Weight : 147.22 g/mol .

- Reactivity: The amine introduces basicity and hydrogen-bonding capacity, enabling different synthetic pathways (e.g., Schiff base formation). However, the absence of a ketone eliminates opportunities for keto-enol tautomerism or nucleophilic acyl substitutions.

3-Methyl-3-phenylcyclopentan-1-one

- Structure: Cyclopentanone ring (five-membered) with 3-phenyl and 3-methyl substituents.

- Molecular Weight : 174.24 g/mol .

- Ring Strain: Reduced strain compared to cyclobutanone, leading to lower reactivity in ring-opening reactions. The methyl group adds steric hindrance, further modulating reactivity.

Research Findings and Implications

- Conformational Rigidity : Studies on analogous piperidone systems (e.g., 3-(4′-substituted phenylsulfanyl)-1-methyl-2-piperidones) suggest that sulfur substituents stabilize quasi-equatorial conformations via hyperconjugation, which may apply to this compound .

- Synthetic Versatility: The phenylsulfanyl group enables diverse functionalization, such as oxidation to sulfones or participation in Michael additions, which chlorinated or oxadiazole analogs cannot replicate .

- Biological Relevance : Sulfur-containing compounds often exhibit improved membrane permeability and metabolic stability compared to oxygen or nitrogen analogs, making this compound a promising candidate for lead optimization .

Actividad Biológica

3-(Phenylsulfanyl)cyclobutan-1-one is a cyclobutane derivative that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound's biological profile includes various pharmacological properties, making it a candidate for further research and development in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a cyclobutane ring substituted with a phenylsulfanyl group, which significantly influences its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Cycloaddition Reactions : Utilizing allenoates and alkenes to form cyclobutane derivatives.

- Substitution Reactions : Employing nucleophilic substitutions on suitable precursors to introduce the phenylsulfanyl group.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that sulfur-containing compounds can enhance the antibacterial effects against various pathogens, suggesting that this compound may possess similar properties due to the presence of the phenylsulfanyl moiety .

Anticancer Activity

Preliminary investigations into the anticancer potential of cyclobutane derivatives have shown promising results. For example, certain derivatives have demonstrated cytotoxic effects against cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Compounds with similar structures have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as diabetes and obesity .

Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial activity of various sulfur-containing compounds, including derivatives of cyclobutane. The results indicated that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 64 | Staphylococcus aureus |

| Similar Cyclobutane Derivative | 32 | Escherichia coli |

Study 2: Cytotoxicity Against Cancer Cells

In vitro studies on the cytotoxic effects of cyclobutane derivatives revealed that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of approximately 20 µM. The compound was found to induce apoptosis through mitochondrial pathways, as evidenced by increased caspase activity .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

- Enzyme Binding : The phenylsulfanyl group may facilitate binding to enzyme active sites, inhibiting their function.

- Cell Membrane Interaction : The lipophilic nature of the compound allows it to penetrate cell membranes easily, affecting intracellular signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.